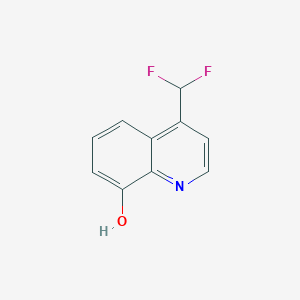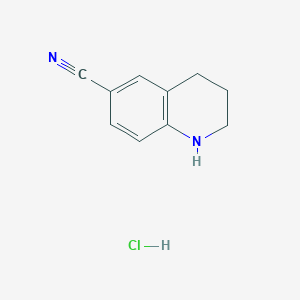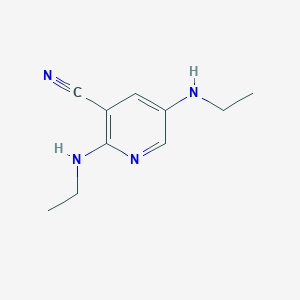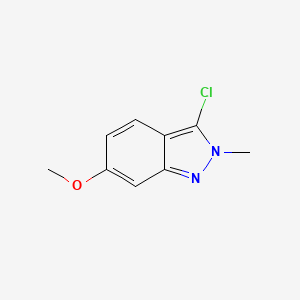
(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a fluoropyridine moiety attached to an azetidine ring, which is further connected to a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pyridine ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(5-Chloropyridin-2-yl)azetidine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
(S)-N-(5-Bromopyridin-2-yl)azetidine-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-N-(5-Fluoropyridin-2-yl)azetidine-2-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chlorine and bromine analogs .
Eigenschaften
Molekularformel |
C9H10FN3O |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
(2S)-N-(5-fluoropyridin-2-yl)azetidine-2-carboxamide |
InChI |
InChI=1S/C9H10FN3O/c10-6-1-2-8(12-5-6)13-9(14)7-3-4-11-7/h1-2,5,7,11H,3-4H2,(H,12,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
WYOYMRFKHMLJGD-ZETCQYMHSA-N |
Isomerische SMILES |
C1CN[C@@H]1C(=O)NC2=NC=C(C=C2)F |
Kanonische SMILES |
C1CNC1C(=O)NC2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)

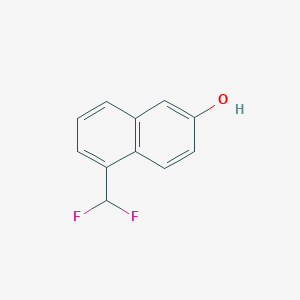
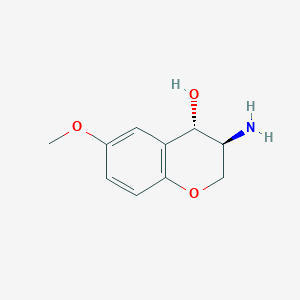
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
